molecular formula C6H9N3 B011088 4-Hydrazino-2-methylpyridine CAS No. 100518-39-6

4-Hydrazino-2-methylpyridine

Cat. No. B011088
M. Wt: 123.16 g/mol
InChI Key: JVIAKWPMXIESGV-UHFFFAOYSA-N
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Description

4-Hydrazino-2-methylpyridine is a chemical compound with the molecular formula C6H9N3. Its average mass is 123.156 Da and its monoisotopic mass is 123.079643 Da .


Synthesis Analysis

The synthesis of 2-methylpyridines, which are structurally similar to 4-Hydrazino-2-methylpyridine, has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .


Molecular Structure Analysis

The molecular structure of 4-Hydrazino-2-methylpyridine is characterized by the presence of a pyridine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The hydrazino derivative was further cyclized to the corresponding pyrazole, pyrazolone, and other compounds . This indicates that 4-Hydrazino-2-methylpyridine can undergo a variety of chemical reactions.

Scientific Research Applications

Nonlinear Optical Materials

Scientific Field:

Summary:

Experimental Procedures:

Results:

  • The study reported the second order hyperpolarizability of 2A4MP crystal, which is relevant for its NLO properties .

Derivatization for Enhanced Ionization Efficiency

Scientific Field:

Summary:

Experimental Procedures:

Results:

  • The study demonstrated that derivatization with 2A4MP improved ionization efficiency and sensitivity for DHT analysis .

Future Directions

The future directions for 4-Hydrazino-2-methylpyridine could involve its use in the synthesis of new materials and the establishment of structure–function relationships . Its potential applications in various industries such as fine chemicals, polymers, agrochemicals, etc., could also be explored .

properties

IUPAC Name

(2-methylpyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-4-6(9-7)2-3-8-5/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIAKWPMXIESGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazino-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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